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Compound of Interest

Compound Name: Avibactam Sodium

Cat. No.: B1665336 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Avibactam sodium's performance against

other prominent beta-lactamase inhibitors, supported by experimental data. Avibactam is a

non-β-lactam β-lactamase inhibitor that restores the efficacy of β-lactam antibiotics against a

broad spectrum of resistant Gram-negative bacteria. Its unique mechanism of action, involving

reversible covalent inhibition, sets it apart from traditional inhibitors.

Mechanism of Inhibition: A Reversible Covalent
Bond
Avibactam inhibits serine β-lactamases through a novel mechanism. It forms a covalent acyl-

enzyme intermediate, but unlike "suicide" inhibitors such as clavulanic acid, this bond is

reversible. This allows Avibactam to be recycled and inhibit multiple β-lactamase molecules,

contributing to its high efficiency. The process involves the opening of Avibactam's

diazabicyclooctane ring upon acylation of the active site serine, followed by a deacylation step

that regenerates the active enzyme and the intact inhibitor.

Below is a diagram illustrating the general mechanism of Avibactam inhibition.
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Caption: General mechanism of Avibactam's reversible covalent inhibition.

Comparative Performance: Avibactam vs. Other β-
Lactamase Inhibitors
Avibactam exhibits a broader spectrum of activity compared to traditional β-lactamase inhibitors

like clavulanic acid and tazobactam, particularly against Class C and some Class D enzymes. It

also shows potent inhibition of Class A enzymes, including many Extended-Spectrum β-

Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

Table 1: Comparative Inhibition Spectrum of β-
Lactamase Inhibitors

Inhibitor
Class A (e.g.,
TEM, SHV,
CTX-M, KPC)

Class B
(Metallo-β-
lactamases)

Class C (e.g.,
AmpC)

Class D (e.g.,
OXA-48)

Avibactam Inhibits No Activity Inhibits Inhibits some

Clavulanic Acid Inhibits many No Activity Poor/No Activity Poor/No Activity

Tazobactam Inhibits many No Activity Limited Activity Poor/No Activity

Vaborbactam
Inhibits

(especially KPC)
No Activity Inhibits No Activity
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Quantitative Analysis: Kinetic Parameters and
Susceptibility Data
The efficacy of a β-lactamase inhibitor can be quantified by its kinetic parameters, such as the

inhibition constant (Ki) and the acylation (k₂) and deacylation (k₋₂) rates. Lower Ki and higher

acylation rates indicate more potent inhibition. Minimum Inhibitory Concentration (MIC) values

from susceptibility testing provide a measure of the concentration of an antibiotic, in

combination with an inhibitor, required to prevent visible bacterial growth.

Table 2: Kinetic Parameters of Avibactam and
Comparators Against Key β-Lactamases

β-Lactamase Inhibitor k₂/Kᵢ (M⁻¹s⁻¹) k₋₂ (s⁻¹) IC₅₀ (nM)

CTX-M-15 (Class

A)
Avibactam 1.0 x 10⁵ 6.5 x 10⁻⁴ ~5

Clavulanic Acid - - -

KPC-2 (Class A) Avibactam 1.2 x 10⁴ 1.7 x 10⁻³ ~30-40

Vaborbactam - - ~19

AmpC (Class C) Avibactam 5.1 x 10³ 4.0 x 10⁻⁵ ~100-200

Tazobactam - - -

OXA-48 (Class

D)
Avibactam 1.7 x 10³ <1.0 x 10⁻⁶ ~1000

Note: Data is compiled from various sources and experimental conditions may vary. "-"

indicates data not readily available in the searched literature.

Table 3: In Vitro Susceptibility of Ceftazidime-Avibactam
against ESBL-Producing Enterobacteriaceae
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Organism
Ceftazidime-
Avibactam MIC₅₀
(µg/mL)

Ceftazidime-
Avibactam MIC₉₀
(µg/mL)

% Susceptible

Escherichia coli 0.25 0.5 100%

Klebsiella

pneumoniae
0.5 1 100%

Enterobacter cloacae 0.25 1 100%

MIC values are for ceftazidime with a fixed concentration of 4 µg/mL avibactam.

Experimental Protocols
Determination of Kinetic Parameters (Acylation and
Deacylation Rates)
A common method to determine the kinetic parameters of β-lactamase inhibition is through

spectrophotometric assays using a chromogenic substrate like nitrocefin.

Start Prepare purified β-lactamase,
Avibactam, and Nitrocefin solutions

Incubate β-lactamase with
varying concentrations of Avibactam

Add Nitrocefin to initiate
the colorimetric reaction

Monitor absorbance change
over time at 486 nm

Calculate initial reaction rates
and determine k_obs

Plot k_obs vs. [Avibactam]
to determine k_acyl and K_i

For deacylation, form acyl-enzyme
complex, remove excess inhibitor,

and monitor enzyme activity recovery
End

Click to download full resolution via product page

Caption: Workflow for determining kinetic parameters of β-lactamase inhibition.

Methodology:

Enzyme and Inhibitor Preparation: Purified β-lactamase and Avibactam solutions of known

concentrations are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).

Acylation Rate (k_acyl) Determination:

The β-lactamase is pre-incubated with various concentrations of Avibactam.

The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1665336?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The rate of hydrolysis of the substrate is monitored by measuring the change in

absorbance over time using a spectrophotometer.

The observed rate constants (k_obs) are plotted against the inhibitor concentration to

determine the acylation rate constant (k_acyl) and the inhibition constant (K_i).

Deacylation Rate (k_deacyl) Determination:

The acyl-enzyme complex is formed by incubating the β-lactamase with a saturating

concentration of Avibactam.

Excess, unbound inhibitor is removed (e.g., by gel filtration).

The spontaneous recovery of enzyme activity is monitored over time by periodically

measuring the rate of substrate hydrolysis. The rate of recovery corresponds to the

deacylation rate constant (k_deacyl).

Antimicrobial Susceptibility Testing (MIC Determination)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.

Start Prepare a standardized bacterial
inoculum (e.g., 0.5 McFarland)

Prepare microtiter plates with serial
two-fold dilutions of Ceftazidime

and a fixed concentration of Avibactam (4 µg/mL)

Inoculate the microtiter plates
with the bacterial suspension

Incubate the plates at 35-37°C
for 16-20 hours

Determine the MIC as the lowest
concentration with no visible growth End

Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Methodology:

Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a

specific turbidity (e.g., 0.5 McFarland standard).

Drug Dilution: Serial two-fold dilutions of the antibiotic (e.g., ceftazidime) are prepared in a

liquid growth medium in microtiter plates. A fixed concentration of the β-lactamase inhibitor

(e.g., 4 µg/mL of Avibactam) is added to each well.
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Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20

hours).

MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that

completely inhibits visible bacterial growth.

X-ray Crystallography of Avibactam-β-Lactamase
Complexes
Structural studies provide invaluable insights into the molecular interactions between

Avibactam and the active site of β-lactamases.

Methodology:

Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable

host (e.g., E. coli) and purified to homogeneity.

Complex Formation: The purified enzyme is incubated with a molar excess of Avibactam to

form the covalent complex.

Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor

diffusion.

Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-

ray beam, and the resulting diffraction data are collected. The electron density map is then

calculated to determine the three-dimensional structure of the complex.
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at: [https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-
sodium-s-mechanism-of-inhibition]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-sodium-s-mechanism-of-inhibition
https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-sodium-s-mechanism-of-inhibition
https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-sodium-s-mechanism-of-inhibition
https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-sodium-s-mechanism-of-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665336?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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